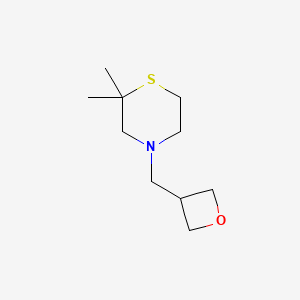

2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine

Description

Properties

IUPAC Name |

2,2-dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-10(2)8-11(3-4-13-10)5-9-6-12-7-9/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSVZXLMXMYPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CC2COC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856689-45-6 | |

| Record name | 2,2-dimethyl-4-[(oxetan-3-yl)methyl]thiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by the addition of an oxetane derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiomorpholine derivatives.

Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxetane ring may also play a role in the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiomorpholine vs. Morpholine Analogs

The replacement of oxygen (morpholine) with sulfur (thiomorpholine) significantly alters electronic and steric properties:

- Lipophilicity : Thiomorpholine derivatives exhibit higher logP values compared to morpholine analogs due to sulfur’s polarizability .

- Metabolic Stability : The sulfur atom in thiomorpholine is prone to oxidation, forming sulfoxides/sulfones, which can be leveraged for prodrug design. Morpholine lacks this metabolic pathway .

- Reactivity : Thiomorpholine shows higher nucleophilicity than morpholine in cross-dehydrogenative coupling reactions, enabling efficient synthesis of hydrazides .

Substituent Effects

The oxetan-3-ylmethyl group in 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine distinguishes it from other thiomorpholine derivatives:

- Oxetane vs. Aromatic Substituents : Compared to 4-(4-nitrophenyl)thiomorpholine (), the oxetane group reduces aromatic stacking interactions but improves aqueous solubility due to its polar, strained ether ring.

Physicochemical Properties

The table below compares key properties of this compound with related compounds:

Biological Activity

2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine is a heterocyclic compound characterized by a thiomorpholine ring and an oxetane moiety. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of this compound is C₁₁H₁₅NOS, with a molecular weight of approximately 201.33 g/mol. The compound features a dimethyl substitution at the second carbon of the thiomorpholine ring and an oxetane group attached to the fourth carbon. These structural characteristics influence its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds with thiomorpholine and oxetane structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. For instance, derivatives of thiomorpholines have been reported to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus . The structure-activity relationship (SAR) analysis suggests that modifications in the thiomorpholine ring can enhance antimicrobial efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

- Formation of the Thiomorpholine Ring : Starting from readily available precursors.

- Oxetane Integration : Utilizing cyclization reactions to incorporate the oxetane moiety.

- Dimethyl Substitution : Achieving specific substitutions through alkylation reactions.

These synthetic methods highlight the versatility in creating complex heterocycles with enhanced biological activities .

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential applications:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| IMB-1406 | Antitumor | Induces apoptosis via S-phase arrest in HepG2 cells |

| Oxetane Derivatives | Antimicrobial | Effective against Gram-positive bacteria |

These findings suggest that further research on this compound could reveal significant therapeutic potentials.

Q & A

What established synthetic routes are available for 2,2-dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine?

Basic Research Question

The compound can be synthesized via nucleophilic substitution reactions. For analogous thiomorpholine derivatives, a common method involves reacting a substituted electrophilic core (e.g., oxetan-3-ylmethyl halide) with thiomorpholine under basic conditions. For example, 4-substituted thiomorpholines are typically synthesized in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, using sodium hydroxide or potassium carbonate as a base to deprotonate the thiomorpholine nitrogen and facilitate substitution . Optimization of reaction time (12–24 hours) and temperature (60–80°C) is critical to achieving yields >70%.

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Key characterization methods include:

- NMR Spectroscopy : H and C NMR can confirm the presence of the oxetan-3-ylmethyl group (e.g., δ 4.5–5.0 ppm for oxetane protons) and thiomorpholine ring (δ 2.8–3.5 ppm for methylene groups adjacent to sulfur).

- IR Spectroscopy : Stretching vibrations for C-S (600–700 cm) and C-O (1050–1150 cm) bonds validate the structure.

- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns confirm the molecular formula (e.g., CHNOS) .

What safety protocols are recommended for handling thiomorpholine derivatives?

Basic Research Question

Thiomorpholine derivatives are classified as skin corrosive/irritants (GHS Category 1A/1B) and flammable liquids (Category 4). Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and working in a fume hood.

- Immediate decontamination of spills with inert absorbents (e.g., vermiculite).

- Storage in airtight containers away from oxidizers and heat sources. Emergency procedures for skin/eye contact involve 15-minute rinsing with water .

How do structural modifications influence the biological activity of thiomorpholine derivatives?

Advanced Research Question

The oxetan-3-ylmethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Substitutions at the thiomorpholine sulfur (e.g., oxidation to sulfoxides) can modulate receptor binding affinity. For instance, derivatives with electron-withdrawing groups on aromatic substituents show increased cytotoxicity (e.g., IC < 10 μM against HeLa cells) . Structure-activity relationship (SAR) studies should prioritize functional group tolerance via iterative substituent screening.

What computational methods are suitable for predicting the reactivity of this compound?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways, such as sulfur oxidation or nucleophilic attack at the oxetane ring. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzyme active sites), guiding rational design of analogs with improved binding affinity .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

Yield optimization requires:

- Solvent Screening : High-boiling solvents (e.g., 1-butanol) improve reaction homogeneity at elevated temperatures.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems.

- Process Monitoring : In-line FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .

How should contradictory data in spectroscopic analyses be resolved?

Advanced Research Question

Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering in oxetane).

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity.

- Parallel Synthesis : Compare with authentic standards or analogs to validate assignments .

What biological assays are most relevant for evaluating this compound's therapeutic potential?

Advanced Research Question

Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against MRSA).

- Anticancer : MTT assay (cytotoxicity in A549/HeLa cells).

- Enzyme Inhibition : Fluorogenic assays (e.g., factor Xa inhibition for anticoagulant activity) .

What are the oxidation products of this compound, and how are they characterized?

Advanced Research Question

Controlled oxidation with mCPBA or HO yields sulfoxide (1-oxo) and sulfone (1,1-dioxo) derivatives. LC-MS monitors oxidation progress, while X-ray crystallography confirms stereochemistry at the sulfur center. Sulfones exhibit increased polarity (logP reduction by ~1.5) and altered bioactivity .

What chromatographic methods separate enantiomers of chiral thiomorpholine derivatives?

Advanced Research Question

Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases resolve enantiomers. For preparative-scale separation, simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess. Circular dichroism (CD) spectroscopy validates absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.